molecular formula C10H7ClN2 B189379 2-Chloro-5-phenylpyrazine CAS No. 25844-73-9

2-Chloro-5-phenylpyrazine

Cat. No.: B189379
CAS No.: 25844-73-9
M. Wt: 190.63 g/mol
InChI Key: IKWXPYFPNVAWJY-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyrazine is an organic compound with the molecular formula C10H7ClN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylpyrazine typically involves the chlorination of 5-phenylpyrazine. One common method includes the reaction of 5-phenylpyrazine with a chlorinating agent such as phosphorus oxychloride or thionyl chloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly chlorinating agents is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrazines with various functional groups.

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazines.

Scientific Research Applications

2-Chloro-5-phenylpyrazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenylpyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chlorine atom and the pyrazine ring play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Phenylpyrazine-2,3-dithiocarboxamide
  • 5-Nitro-2-phenylpyridine
  • 2-Amino-5-phenylpyridine

Comparison: 2-Chloro-5-phenylpyrazine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-5-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWXPYFPNVAWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361245
Record name 2-chloro-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-73-9
Record name 2-chloro-5-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-phenylpyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.01 mol. of 5-phenylpyrazin-2(1H)one 8.0 ml. of POCl3 and a drop of concentrated sulfuric acid is refluxed for 4-5 hr. The solution is poured into 100 g. of ice. The title compound is isolated by filtration and recrystallized.
Quantity
8 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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